molecular formula C22H18N4O4S B3398272 (E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021251-05-7

(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B3398272
CAS No.: 1021251-05-7
M. Wt: 434.5 g/mol
InChI Key: DRIVWUSGTISJPM-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic organic compound designed for pharmaceutical and biological chemistry research. This molecule features a conjugated architecture integrating a thiazole core, a cyano-vinyl linker , and a para-aminobenzoic acid (PABA) ester derivative, making it a compelling scaffold for drug discovery. The compound's structure is based on the versatile para-aminobenzoic acid (PABA) moiety, a well-established building block in medicinal chemistry found in more than 184 known drugs . Derivatives of PABA have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-Alzheimer's, and anti-inflammatory properties . The specific inclusion of the 3-nitrophenyl substituent on the thiazole ring and the propyl ester group is designed to fine-tune the molecule's electronic properties, lipophilicity, and potential target interactions. The thiazole ring is a privileged structure in drug design, frequently employed in the development of compounds for inflammation and immune-related applications . This reagent is intended for use as a key intermediate or a novel molecular entity in hit-to-lead optimization campaigns. It is particularly valuable for researchers investigating the structure-activity relationships (SAR) of conjugated heterocyclic systems or exploring new amide bond bioisosteres , as the cyano-vinylamino group can serve as a non-classical bioisostere for a traditional amide linkage . Its strong π-conjugation system also suggests potential for applications in materials science. For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

propyl 4-[[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-2-10-30-22(27)15-6-8-18(9-7-15)24-13-17(12-23)21-25-20(14-31-21)16-4-3-5-19(11-16)26(28)29/h3-9,11,13-14,24H,2,10H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIVWUSGTISJPM-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the esterification of the benzoic acid derivative with propanol under acidic conditions to form the propyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which (E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and cyano group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The nitrophenyl group may also play a role in the compound’s overall bioactivity by participating in redox reactions within biological systems.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share a benzoate core but differ in substituents:

Feature Target Compound Ethyl Benzoate Derivatives (e.g., I-6230, I-6373)
Ester Group Propyl ester Ethyl ester
Heterocycle Thiazol-2-yl with 3-nitrophenyl Pyridazine, isoxazole, or methylisoxazole
Linker Cyano-vinyl Phenethylamino or phenethylthio
Substituent Effects Electron-withdrawing nitro group Electron-neutral/donating groups (e.g., methyl)

Key Implications :

  • The 3-nitrophenyl-thiazolyl system in the target compound introduces stronger electron-withdrawing effects versus pyridazine or isoxazole derivatives, which could alter electronic properties or binding modes.
  • The cyano-vinyl linker may confer greater conformational rigidity compared to flexible phenethylamino/thio linkers, possibly enhancing target selectivity .

Benzamide Analog ()

The compound 4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide (CAS 1321862-60-5) shares a similar backbone but differs critically:

Feature Target Compound Benzamide Analog (1321862-60-5)
Functional Group Propyl benzoate ester Benzamide
Thiazole Substituent 3-nitrophenyl 4-isobutylphenyl
Electronic Effects Nitro group (electron-withdrawing) Isobutyl group (electron-donating)

Key Implications :

  • The amide group in the analog is more hydrolytically stable than the ester in the target compound, suggesting differences in metabolic pathways or drug-like properties.
  • The 4-isobutylphenyl substituent increases lipophilicity and steric bulk compared to the 3-nitrophenyl group, which may influence binding pocket compatibility.

Role of Substituents

  • Nitro vs. Alkyl Groups : The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity or hydrogen-bond acceptor capacity, whereas alkyl groups (e.g., isobutyl) contribute to hydrophobic interactions.
  • Ester vs.

Heterocycle Impact

  • Thiazole vs. Pyridazine/Isoxazole : Thiazoles contain a sulfur atom, which can participate in hydrogen bonding or coordinate metals. Pyridazines and isoxazoles offer distinct electronic profiles (e.g., pyridazine’s dual nitrogen atoms may enhance π-stacking).

Biological Activity

The compound (E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C22H18N4O4SC_{22}H_{18}N_{4}O_{4}S. The compound features several key functional groups:

  • Thiazole ring : Implicated in various biological activities.
  • Cyano group : Known for its reactivity and ability to form hydrogen bonds.
  • Nitrophenyl group : Involved in π-π stacking interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
  • Introduction of the Cyano Group : Via nucleophilic substitution using a cyanide source.
  • Coupling with Nitrophenyl Group : Through palladium-catalyzed cross-coupling reactions.
  • Vinylation : Utilizing a Wittig reaction to introduce the vinyl group.
  • Esterification : Finalizing the compound by esterifying a benzoic acid derivative with propanol under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with various enzymes, potentially inhibiting pathways involved in cancer cell proliferation.
  • Binding Affinity : The cyano group enhances binding through hydrogen bonding, while the nitrophenyl group stabilizes the compound-enzyme complex via π-π stacking interactions.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. For instance, it has been reported to inhibit certain kinases involved in cancer progression, showcasing potential as a therapeutic agent.

Case Study

In a study aimed at evaluating the anticancer effects of thiazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. It was found to exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Antimicrobial Efficacy Table

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus100
Escherichia coli150
Candida albicans200

This table summarizes findings from antimicrobial studies where structural modifications were shown to enhance activity against various pathogens .

Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for further research in medicinal chemistry. Its ability to inhibit specific enzymes suggests applications in drug development targeting cancer and infectious diseases.

Material Science

Additionally, this compound is being explored for its utility in organic electronics, potentially serving as a building block for advanced materials due to its electronic properties.

Q & A

Q. How can multivariate analysis (e.g., PCA) disentangle the compound’s multifactorial effects in complex biological systems?

  • Methodological Answer : Apply PCA to high-throughput data (transcriptomics, proteomics):
  • Variable reduction : Group correlated biomarkers (e.g., apoptosis-related proteins).
  • Cluster analysis : Identify subpopulations of cells/tissues with divergent responses.
  • Validation : Confirm key pathways via Western blot or qPCR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 2
(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

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